molecular formula C16H16N2O4 B7777935 5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4,4-dimethyl- CAS No. 31578-05-9

5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4,4-dimethyl-

Cat. No.: B7777935
CAS No.: 31578-05-9
M. Wt: 300.31 g/mol
InChI Key: ZFEMNACSNMBKPE-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-]: is a heterocyclic compound featuring an oxazolone ring structure. This compound is characterized by the presence of two oxazolone units connected via a 1,4-phenylene bridge, with each oxazolone ring bearing two methyl groups at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] typically involves the reaction of 1,4-phenylenediamine with 4,4-dimethyl-2-oxazolone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The oxazolone rings can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has shown promise in biological and medicinal research, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] exerts its effects involves its interaction with specific molecular targets. The oxazolone rings can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This interaction can lead to changes in cellular processes and pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

  • 2,2’- (1,4-phenylene)bis(4H-3,1-benzoxazin-4-one)
  • 2,2’- (2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
  • 2,2’- (1,4-phenylene)bis(1,3,6,2-dioxazaborocane)

Uniqueness: Compared to similar compounds, 5(4H)-Oxazolone, 2,2’-(1,4-phenylene)bis[4,4-dimethyl-] stands out due to its specific structural features, such as the presence of two oxazolone rings and the 1,4-phenylene bridge. These features confer unique chemical and physical properties, making it particularly valuable in various applications.

Properties

IUPAC Name

2-[4-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-15(2)13(19)21-11(17-15)9-5-7-10(8-6-9)12-18-16(3,4)14(20)22-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEMNACSNMBKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395887
Record name 5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31578-05-9
Record name 5(4H)-Oxazolone, 2,2'-(1,4-phenylene)bis[4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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